4-(pyrrolidin-1-ylsulfonyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives is well-documented in the literature. For instance, a series of N-(Pyridin-3-yl)benzamides were synthesized and evaluated for their potential to inhibit human enzymes like CYP11B1 and CYP11B2 . Another study reported the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine, highlighting the effects of different reaction conditions on product yield . These studies suggest that the synthesis of benzamide derivatives often involves the condensation of an acid chloride with an amine in the presence of a base, such as triethylamine.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety, which can be further substituted with various functional groups. The papers provided do not directly analyze the molecular structure of "4-(pyrrolidin-1-ylsulfonyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide," but they do discuss the structural analysis of similar compounds. For example, the paper on pyridyl substituted benzamides describes the characterization of compounds by spectral measurements and X-ray crystallography . These techniques are crucial for determining the molecular structure and understanding the electronic properties of the compounds.
Chemical Reactions Analysis
The chemical reactions involving benzamide derivatives are diverse and can lead to various biological effects. The selective inhibition of human aldosterone synthase (CYP11B2) by N-(Pyridin-3-yl)benzamides is an example of a biological reaction where the benzamide derivatives act as inhibitors . The papers do not provide specific reactions for the compound , but they do illustrate the reactivity of the benzamide scaffold in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by the substituents attached to the benzamide core. The paper on pyridyl substituted benzamides reports luminescent properties in solution and solid state, as well as multi-stimuli-responsive behavior . These properties are significant for potential applications in materials science and sensing technologies. The paper on the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide does not directly discuss the physical properties but does mention high yield synthesis under mild conditions, which is important for practical applications .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and characterization of related chemical compounds have been extensively studied to explore their potential applications in various fields, including corrosion inhibition, anticancer activity, and materials science. For instance, the corrosion inhibitive behaviors of double condensed Schiff bases on mild steel surfaces in acidic media have been investigated, highlighting the importance of stereochemical conformation in enhancing corrosion resistance, which could be related to the structural considerations of similar compounds (Manilal Murmu et al., 2019). Additionally, the anticancer activity of novel indenopyridine derivatives has been evaluated, suggesting potential therapeutic applications for compounds with similar structural features (M. Ghorab & M. Al-Said, 2012).
Application in Materials Science
In materials science, the synthesis of polyamides and poly(amide-imide)s derived from specific aromatic compounds demonstrates the versatility of these chemicals in creating high-performance polymers with excellent thermal stability and solubility in polar solvents, indicating potential uses in high-tech applications (A. Saxena et al., 2003).
Pharmacological Research
Although the specific compound , 4-(pyrrolidin-1-ylsulfonyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide, has not been directly linked to current pharmacological research within the provided results, similar structures have been explored for their pharmacological potential. For example, compounds structurally related to pyrrolidine derivatives have been studied for their anticonvulsant activities, suggesting a broad spectrum of action that could be beneficial for treating human epilepsies (P. A. Reddy et al., 1996).
Future Directions
properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O4S/c21-20(22,23)16-4-3-5-17(14-16)29-13-10-24-19(26)15-6-8-18(9-7-15)30(27,28)25-11-1-2-12-25/h3-9,14H,1-2,10-13H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDKRNZSKHAJHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCOC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pyrrolidin-1-ylsulfonyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide |
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